2-(5-Bromo-1-pyrazolyl)acetonitrile
Description
Significance of Pyrazole (B372694) and Acetonitrile (B52724) Scaffolds in Organic Chemistry and Materials Science
Pyrazole Heterocycles: Pillars of Advanced Molecular Design
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of functional molecules. researchgate.net This structural motif is prevalent in a vast array of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. google.comnih.gov The pyrazole core imparts a unique combination of electronic properties, metabolic stability, and the capacity for diverse substitution patterns, making it a "privileged scaffold" in medicinal chemistry. nih.gov
The versatility of the pyrazole ring allows it to serve as a foundational element for constructing more complex, often fused, heterocyclic systems. These advanced architectures are central to the development of novel therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs. nih.gov In materials science, pyrazole-containing polymers and metal-organic frameworks (MOFs) have shown promise in areas such as catalysis, gas storage, and optics, owing to the coordinating ability of the nitrogen atoms and the rigidity of the aromatic ring.
Table 1: Selected Applications of Pyrazole-Containing Compounds
| Application Area | Examples of Compounds/Materials | Key Properties Conferred by Pyrazole |
| Pharmaceuticals | Celecoxib (Anti-inflammatory), Sildenafil (Erectile Dysfunction) | Metabolic stability, specific binding interactions, scaffold for diversification |
| Agrochemicals | Pyraclostrobin (Fungicide) | Broad-spectrum activity, environmental persistence |
| Materials Science | Pyrazolate-based MOFs, Luminescent materials | Coordination sites for metal ions, thermal stability, tunable electronic properties |
This table provides illustrative examples and is not exhaustive.
Acetonitrile Derivatives: Versatile Synthons in Organic Transformations
Acetonitrile and its derivatives are indispensable tools in the arsenal of synthetic organic chemists. The nitrile group (-C≡N) is a highly versatile functional group that can participate in a wide range of chemical transformations. It can be hydrolyzed to carboxylic acids, reduced to amines, or converted into various nitrogen-containing heterocycles. mdpi.com This reactivity makes acetonitrile derivatives valuable synthons, or synthetic building blocks, for the construction of complex organic molecules.
The methylene (B1212753) group adjacent to the nitrile in acetonitrile derivatives is acidic, allowing for deprotonation to form a stabilized carbanion. mdpi.com This nucleophilic species can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations, further expanding its synthetic utility. orgsyn.org In addition to its role as a reactant, acetonitrile is also a widely used polar aprotic solvent in organic reactions due to its ability to dissolve a broad range of compounds and its relatively high boiling point. chemicalbook.com
Contextualizing 2-(5-Bromo-1-pyrazolyl)acetonitrile in Advanced Synthesis
While direct and extensive research on this compound is still emerging, its molecular architecture allows for informed predictions regarding its role in advanced synthetic paradigms. The compound strategically combines the functionalities of a brominated pyrazole and an acetonitrile moiety, suggesting a multifaceted reactivity profile.
The bromine atom at the 5-position of the pyrazole ring serves as a versatile synthetic handle. It can be readily displaced through nucleophilic aromatic substitution or participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse libraries of pyrazole derivatives for screening in drug discovery and materials science applications.
The acetonitrile group, as previously discussed, provides a reactive site for the elongation of carbon chains or the introduction of nitrogen-containing functionalities. The synthesis of this compound itself likely involves the alkylation of a 5-bromopyrazole with a haloacetonitrile, a common strategy for the N-functionalization of pyrazoles. google.com
Table 2: Plausible Synthetic Transformations Involving this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-1-(cyanomethyl)pyrazole |
| Nitrile Hydrolysis | Acid or base, water | (5-Bromo-1-pyrazolyl)acetic acid |
| Nitrile Reduction | Reducing agent (e.g., LiAlH4) | 2-(5-Bromo-1-pyrazolyl)ethanamine |
| Base-mediated alkylation | Strong base, alkyl halide | 2-(5-Bromo-1-pyrazolyl)-2-alkylacetonitrile |
This table presents hypothetical reactions based on the known chemistry of the functional groups present in the molecule.
The Future of this compound: Research and Analogues
The academic and industrial research landscape for this compound and its structural analogues is poised for significant growth. The compound's utility as a versatile intermediate makes it an attractive target for synthetic methodology development. Future research will likely focus on exploring the full scope of its reactivity and its application in the synthesis of complex, biologically active molecules and novel materials.
Structural analogues, where the bromine atom is replaced with other functionalities or the substitution pattern on the pyrazole ring is altered, will be of particular interest. For instance, the synthesis of other 5-halo-1-(cyanomethyl)pyrazoles could provide a platform for comparative studies on reactivity and biological activity. Furthermore, the development of one-pot or multicomponent reactions that utilize this compound as a key building block would represent a significant advancement in synthetic efficiency.
In the realm of medicinal chemistry, the compound and its derivatives could be investigated for a wide range of therapeutic applications, leveraging the known biological activities of the pyrazole scaffold. In materials science, the incorporation of this building block into polymers or coordination complexes could lead to the development of new functional materials with tailored electronic and photophysical properties. The continued exploration of this and related compounds will undoubtedly contribute to the ongoing innovation in chemical synthesis.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H4BrN3 |
|---|---|
Molecular Weight |
186.01 g/mol |
IUPAC Name |
2-(5-bromopyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C5H4BrN3/c6-5-1-3-8-9(5)4-2-7/h1,3H,4H2 |
InChI Key |
IWRWKBYMAJQBCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)CC#N)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 5 Bromo 1 Pyrazolyl Acetonitrile and Its Analogues
Strategic Approaches to the Pyrazole (B372694) Core within the Compound
The formation of the pyrazole ring is a fundamental step in the synthesis of 2-(5-bromo-1-pyrazolyl)acetonitrile. Various strategic approaches, including classical cyclocondensations and modern catalytic methods, have been developed to construct this heterocyclic system with high efficiency and control over substitution patterns.
Cyclocondensation Reactions with Hydrazine (B178648) Derivatives and Related Building Blocks
Cyclocondensation reactions represent a cornerstone in pyrazole synthesis, typically involving the reaction of a hydrazine derivative with a 1,3-dielectrophilic species. nih.govresearchgate.net The Knorr pyrazole synthesis, a classic example, utilizes the condensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov This method's versatility is enhanced by the in situ generation of the 1,3-dicarbonyl compound, paving the way for multicomponent reactions. nih.govbeilstein-journals.org For instance, enolates can react with carboxylic acid chlorides to form 1,3-diketones, which then undergo cyclization with a hydrazine to yield the corresponding pyrazole. beilstein-journals.org
Another important variation involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines. This reaction initially forms pyrazolines, which can then be oxidized to the aromatic pyrazole ring. nih.gov The choice of hydrazine derivative and reaction conditions can influence the regioselectivity of the cyclization. For example, the condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones can afford specific regioisomers in high yields, particularly when conducted in N,N-dimethylacetamide under acidic conditions. nih.gov The use of cross-conjugated enynones and their derivatives with arylhydrazines also provides a regioselective route to pyrazole derivatives, with the reaction outcome being influenced by the electronic properties of the substituents. nih.gov
| Starting Materials | Reagents | Product Type | Key Features |
| 1,3-Dicarbonyl Compounds | Hydrazine Derivatives | Substituted Pyrazoles | Classic and widely used method (Knorr synthesis). nih.gov |
| α,β-Unsaturated Carbonyls | Hydrazine Derivatives | Pyrazolines (oxidized to pyrazoles) | Standard approach, often proceeds through a pyrazoline intermediate. nih.gov |
| Enolates, Carboxylic Acid Chlorides | Hydrazine Derivatives | Substituted Pyrazoles | In situ generation of 1,3-diketones for multicomponent reactions. beilstein-journals.org |
| Cross-conjugated Enynones | Arylhydrazines | Regioselective Pyrazoles | Reaction path controlled by substituent electronics. nih.gov |
1,3-Dipolar Cycloaddition Reactions in Pyrazole Ring Formation
The 1,3-dipolar cycloaddition is a powerful and atom-economical method for constructing the pyrazole ring. researchgate.netnih.gov This reaction typically involves the cycloaddition of a diazo compound, or a precursor such as an N-tosylhydrazone, with an alkyne or an alkyne surrogate. organic-chemistry.org Nitrile imines, generated in situ, also serve as effective 1,3-dipoles for reaction with alkynes to form pyrazoles. youtube.com
This strategy offers a high degree of regioselectivity and functional group tolerance. organic-chemistry.org For example, the reaction of diazo compounds with electron-deficient alkenes provides a direct route to functionalized pyrazoles. nih.gov Similarly, the cycloaddition of arylnitrile oxides with alkenes can lead to the formation of isoxazoline-fused pyrazoles. sctunisie.org The use of vinyl bromides as alkyne surrogates in reactions with in situ generated diazo compounds from N-tosylhydrazones has proven effective for the synthesis of 3,5-disubstituted pyrazoles. organic-chemistry.org
| 1,3-Dipole | Dipolarophile | Product Type | Key Features |
| Diazo Compounds | Alkynes/Alkenes | Functionalized Pyrazoles | Atom-economical, high regioselectivity. nih.govorganic-chemistry.org |
| Nitrile Imines | Alkynes | Substituted Pyrazoles | In situ generation of the dipole. youtube.com |
| Arylnitrile Oxides | Alkenes | Isoxazoline-fused Pyrazoles | Leads to fused heterocyclic systems. sctunisie.org |
Multicomponent Reaction Strategies for Pyrazole Annulation
Multicomponent reactions (MCRs) have emerged as highly efficient strategies for the synthesis of complex molecules like pyrazoles in a single step from readily available starting materials. nih.govlongdom.org These reactions offer significant advantages in terms of operational simplicity, reduced waste, and the ability to rapidly generate diverse libraries of compounds. longdom.org
A common MCR approach for pyrazole synthesis involves the one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine derivative. beilstein-journals.org For example, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water provides a sustainable route to pyrazole derivatives. longdom.org Another versatile MCR involves the condensation of aldehydes, malononitrile, and hydrazine derivatives. beilstein-journals.org Furthermore, four-component reactions, such as the one combining an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate, can lead to the formation of fused pyranopyrazole systems. nih.govmdpi.com The use of catalysts, such as ytterbium perfluorooctanoate (Yb(PFO)₃), can enhance the efficiency and scope of these reactions. nih.govbeilstein-journals.org
| Components | Catalyst/Solvent | Product Type | Key Features |
| Aldehyde, β-Ketoester, Hydrazine | Yb(PFO)₃ | Persubstituted Pyrazoles | Efficient synthesis of highly substituted pyrazoles. nih.govbeilstein-journals.org |
| Enaminones, Benzaldehyde, Hydrazine-HCl | Water | 1-H-Pyrazoles | Environmentally friendly, simple procedure. longdom.org |
| Aldehyde, Malononitrile, Hydrazine | Various | Pyrazoles | Versatile for creating diverse pyrazole structures. beilstein-journals.org |
| Aldehyde, Malononitrile, β-Ketoester, Hydrazine | Piperidine/Water | Pyrano[2,3-c]pyrazoles | Rapid assembly of fused heterocyclic systems. nih.govmdpi.com |
Transition Metal-Catalyzed Pyrazole Synthesis and Functionalization
Transition metal catalysis has revolutionized pyrazole synthesis and functionalization by enabling novel bond formations and providing access to a wider range of derivatives. rsc.orgnih.gov These methods often proceed under mild conditions with high efficiency and regioselectivity. rsc.org
Copper-catalyzed condensation reactions, for instance, provide an acid-free route to pyrazoles at room temperature. organic-chemistry.org Rhodium-catalyzed addition-cyclization of hydrazines with alkynes allows for the synthesis of highly substituted pyrazoles through a cascade reaction involving C-N bond cleavage. organic-chemistry.org Furthermore, transition metal-catalyzed C-H functionalization of pre-existing pyrazole rings is a powerful strategy for introducing substituents directly onto the heterocyclic core, avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.net This approach allows for the late-stage modification of complex molecules containing a pyrazole moiety. researchgate.net
| Metal Catalyst | Reaction Type | Substrates | Product |
| Copper | Condensation | 1,3-Diketones, Hydrazines | Substituted Pyrazoles |
| Rhodium | Addition-Cyclization | Hydrazines, Alkynes | Highly Substituted Pyrazoles |
| Palladium | Cross-Coupling | Halogenated Pyrazoles, Boronic Acids | Aryl-substituted Pyrazoles |
| Various | C-H Functionalization | Pyrazole, Coupling Partner | Functionalized Pyrazoles |
Installation and Selective Functionalization of the Bromo Substituent
The introduction of a bromine atom at the C5 position of the pyrazole ring is a critical step in the synthesis of this compound. Direct halogenation of the pyrazole core is a common and effective strategy.
Direct Halogenation Techniques on Pyrazole Precursors
Direct halogenation of pyrazole precursors is a straightforward method for introducing a bromo substituent. The regioselectivity of this reaction is highly dependent on the substitution pattern of the pyrazole ring and the reaction conditions. researchgate.net
Generally, the C4 position of the pyrazole ring is the most nucleophilic and therefore the most susceptible to electrophilic attack. researchgate.net Halogenation of an unsubstituted pyrazole will typically occur first at the C4 position. researchgate.net To achieve selective C5-bromination, the C4 position must be blocked with another substituent. researchgate.net
N-Halosuccinimides (NXS), such as N-bromosuccinimide (NBS), are commonly used as mild and effective halogenating agents. researchgate.net The reaction can be carried out in various solvents, including carbon tetrachloride and water, often without the need for a catalyst. researchgate.net For example, the bromination of certain trifluoromethylated pyrazoles with NBS cleanly affords the corresponding 4-bromopyrazoles. thieme-connect.com In some cases, the use of a base can facilitate the halogenation of pyrazole anions at the C5 position. researchgate.net Another approach involves the Vilsmeier-Haack reaction on pyrazolones to produce haloformylated pyrazoles, which can then be further manipulated. researchgate.net
| Pyrazole Precursor | Halogenating Agent | Key Condition | Product |
| 4-Substituted Pyrazole | N-Bromosuccinimide (NBS) | Various Solvents | 5-Bromo-4-substituted Pyrazole |
| 3-Aryl-1H-pyrazol-5-amines | NXS (X = Br, I, Cl) | Room Temperature | 4-Halogenated Pyrazole Derivatives |
| Pyrazolone | Vilsmeier-Haack Reagent | Haloformylation | Haloformyl Pyrazole |
Regioselective Bromine Incorporation in Pre-functionalized Pyrazole Systems
The regioselective introduction of a bromine atom at the C-5 position of a pyrazole ring is a critical step in the synthesis of this compound. The reactivity of the pyrazole ring typically favors electrophilic substitution at the C-4 position. Therefore, achieving selective C-5 bromination requires specific strategies to overcome this inherent reactivity.
One common approach involves the use of pre-functionalized pyrazoles where the C-4 position is already substituted, thus directing the electrophilic attack of bromine to one of the available carbon atoms. researchgate.net For unsubstituted pyrazoles, halogenation occurs preferentially at the C-4 position. To achieve C-5 halogenation, stronger reaction conditions or a different synthetic route is often necessary. researchgate.net
A more controlled method for regioselective C-5 bromination is through the C-5 halogenation of an N-substituted pyrazole anion. researchgate.net This approach leverages the altered electronic distribution within the pyrazole ring upon N-substitution and deprotonation to direct the incoming electrophile.
Furthermore, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of pyrazole scaffolds. acs.org By employing a suitable directing group on the pyrazole nitrogen, it is possible to guide a metal catalyst to selectively activate the C-H bond at the C-5 position for subsequent bromination. For instance, a divergent and regioselective approach to 5-aryl-4-nitro-1H-pyrazoles has been developed through guided transition-metal-catalyzed arylation of 4-nitro-1H-pyrazoles, showcasing the potential for selective functionalization at the C-5 position. acs.org
The choice of brominating agent is also crucial. While elemental bromine can be used, N-bromosuccinimide (NBS) is often preferred for its milder reaction conditions and higher selectivity. The reaction conditions, including solvent and temperature, must be carefully optimized to maximize the yield of the desired 5-bromo isomer and minimize the formation of byproducts.
Integration of the Acetonitrile (B52724) Moiety into Pyrazole Frameworks
The introduction of the acetonitrile group onto the N-1 position of the pyrazole ring is another key synthetic transformation. This can be achieved through several methodologies, each with its own advantages and limitations.
Cyanomethylation Approaches Utilizing Acetonitrile as a Nucleophilic Reagent
The most direct method for introducing the cyanomethyl group is through the N-alkylation of a 5-bromopyrazole precursor with a cyanomethylating agent. This reaction typically involves the deprotonation of the pyrazole's N-H with a base to form a pyrazolate anion, which then acts as a nucleophile, attacking an electrophilic cyanomethyl source.
Commonly used cyanomethylating agents include chloroacetonitrile (B46850) and bromoacetonitrile. The choice of base and solvent is critical for the success of this reaction, with common bases including sodium hydride, potassium carbonate, and various organic bases. The reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. semanticscholar.org
Anodic oxidation provides an alternative route for N-cyanomethylation. For example, the anodic oxidation of 2,2,6,6-tetramethylpiperidine (B32323) in acetonitrile has been shown to yield N-cyanomethylated products, demonstrating the feasibility of using acetonitrile itself as the source of the cyanomethyl group under specific electrochemical conditions. rsc.org
The regioselectivity of the N-alkylation of unsymmetrical pyrazoles can be influenced by both steric and electronic factors. For 5-bromopyrazole, alkylation can potentially occur at either N-1 or N-2. However, the steric hindrance from the bromine atom at C-5 generally favors alkylation at the less hindered N-1 position, leading to the desired this compound.
Coupling Reactions Incorporating Acetonitrile Building Blocks as Carbonyl Synthons
While less common for the direct synthesis of this compound, coupling reactions that utilize acetonitrile or its derivatives as synthons for other functional groups can be relevant for the synthesis of analogues. For instance, metal-mediated coupling reactions between pyrazoles and acetonitrile can lead to the formation of pyrazolylamidino ligands. nih.govresearchgate.net This type of reaction involves the activation of the nitrile C-N triple bond and its subsequent reaction with the pyrazole N-H group.
While not a direct incorporation of the acetonitrile moiety as a CH2CN group, these reactions highlight the versatility of acetonitrile as a building block in the synthesis of more complex pyrazole derivatives. Further functionalization of the resulting amidine group could potentially lead to structures analogous to the target compound.
One-Pot Synthetic Protocols and Enhanced Methodological Efficiency
The development of one-pot synthetic protocols is a significant goal in modern organic synthesis as they offer increased efficiency, reduced waste, and simplified purification procedures. For the synthesis of this compound and its derivatives, a one-pot approach could ideally combine the formation of the pyrazole ring, the C-5 bromination, and the N-1 cyanomethylation in a single, sequential process.
Several one-pot methods for the synthesis of functionalized pyrazoles have been reported. bohrium.comnih.govresearchgate.netacs.org These often involve multi-component reactions where three or more starting materials are combined to form the pyrazole core. For example, a three-component cyclocondensation of aldehydes, aryl hydrazines, and β-diketones or β-keto esters can yield fully substituted pyrazoles in a single step. bohrium.com
Adapting these one-pot methods for the synthesis of this compound would require the careful selection of starting materials that already contain the necessary functionalities or can be functionalized in situ. For instance, a one-pot reaction could start with a brominated β-diketone, a hydrazine, and a reagent that can introduce the cyanomethyl group.
The table below summarizes some one-pot strategies for pyrazole synthesis that could potentially be adapted.
| Reaction Type | Components | Key Features | Potential for Adaptation | Reference |
|---|---|---|---|---|
| Three-component condensation | Cyclic β-diketones, arylglyoxals, arylhydrazones | Metal-catalyst-free, high functional group tolerance | Use of brominated precursors or in situ bromination. | bohrium.com |
| Tandem 1,3-dipolar cycloaddition and elimination | Nitroalkenes, ethyl diazoacetate | Catalyst-free, forms multisubstituted pyrazoles | Requires a precursor to the cyanomethyl group and a brominated component. | nih.govrsc.org |
| Three-component reaction | β-keto esters or acetylenic esters, hydrazines, carbon disulfide, dialkyl acetylenedicarboxylates | Forms pyrazolone-1,4-dithiafulvene hybrids | Could be modified to incorporate bromine and a cyanomethyl group. | researchgate.net |
| Two-component reaction | Aryl aldehyde hydrazones, substituted acetophenones | Modular synthesis of 3,5-diarylpyrazoles | Could be adapted by using precursors with the required bromo and cyanomethyl functionalities. | acs.org |
Sustainable and Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact and improve safety. nih.gov Key areas of focus include the use of greener solvents, energy-efficient reaction conditions, and recyclable catalysts.
For the synthesis of this compound, several green chemistry approaches can be considered:
Solvent Selection: Replacing hazardous organic solvents like DMF and chlorinated hydrocarbons with greener alternatives such as water, ethanol (B145695), or ionic liquids is a primary goal. nih.govtandfonline.com Solvent-free reactions, where the neat reagents are mixed, represent an even more environmentally friendly option. tandfonline.comresearchgate.net
Energy Efficiency: The use of microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. One-pot and multi-component reactions are often highly atom-economical. bohrium.com
Catalysis: The use of catalytic amounts of reagents is preferable to stoichiometric amounts. The development of recyclable catalysts further enhances the sustainability of the process. nih.gov
The table below highlights some green synthetic strategies for pyrazole synthesis.
| Green Chemistry Approach | Description | Example in Pyrazole Synthesis | Reference |
|---|---|---|---|
| Green Solvents | Utilizing environmentally benign solvents like water or ethanol. | Four-component condensation in a water-ethanol mixture. | nih.gov |
| Solvent-Free Conditions | Conducting reactions without a solvent medium. | One-pot three-component synthesis of pyrazoles using tetrabutylammonium (B224687) bromide (TBAB) as a polar reaction medium. | tandfonline.com |
| Microwave/Ultrasound Assistance | Employing alternative energy sources to accelerate reactions. | Microwave-assisted synthesis of pyrano[2,3-c]pyrazole derivatives. | nih.gov |
| Recyclable Catalysts | Using catalysts that can be recovered and reused. | The use of recyclable catalysts is a key focus in green pyrazole synthesis. | nih.gov |
Catalytic Systems and Ligand Design in the Synthesis of this compound Derivatives
Catalysis plays a crucial role in the efficient and selective synthesis of functionalized pyrazoles. Transition-metal catalysis, in particular, has enabled a wide range of transformations that were previously difficult to achieve. rsc.org
For the synthesis of this compound and its derivatives, catalytic systems can be employed for:
C-H Functionalization: As mentioned earlier, transition-metal catalysts, often based on palladium, can be used for the direct and regioselective C-H bromination of the pyrazole ring. researchgate.netresearchgate.net The design of the ligand coordinated to the metal center is critical for controlling the reactivity and selectivity of this process.
Cross-Coupling Reactions: Catalytic cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be used to introduce various substituents onto the pyrazole ring, including aryl, alkyl, and amino groups. These reactions are essential for creating a diverse library of pyrazole derivatives for further investigation.
N-Alkylation: While often carried out under basic conditions, catalytic methods for N-alkylation are also being developed. These can offer milder reaction conditions and improved selectivity.
The design of ligands is a key aspect of developing effective catalytic systems. nih.gov Ligands can be tailored to modulate the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, stability, and selectivity. For pyrazole synthesis, ligands can be designed to facilitate specific bond formations and to control regioselectivity in the functionalization of the pyrazole ring.
The table below lists some catalytic systems and their applications in pyrazole synthesis.
| Catalytic System | Application | Key Features | Reference |
|---|---|---|---|
| Palladium(II) Acetate / Pyridine | Oxidative alkenylation of pyrazoles. | Enables the installation of acrylate, acrylamide, and styrene (B11656) derivatives. | researchgate.net |
| Palladium(0) / tBuBrettPhos | Coupling of aryl triflates with pyrazoles. | Provides N-arylpyrazoles in very good yields. | organic-chemistry.org |
| Copper Powder / L-(-)-Quebrachitol | Selective N-arylation of nitrogen-containing heterocycles. | Effective for coupling with aryl halides. | organic-chemistry.org |
| Ruthenium(0) / NHC-diphosphine ligand | Acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines. | High selectivity and wide substrate scope. | organic-chemistry.org |
Reactivity Profiles and Transformational Chemistry of 2 5 Bromo 1 Pyrazolyl Acetonitrile
Electrophilic and Nucleophilic Substitution on the Pyrazole (B372694) Ring System
The pyrazole ring in 2-(5-bromo-1-pyrazolyl)acetonitrile is susceptible to both electrophilic and nucleophilic attack, with the regiochemical outcome being highly dependent on the nature of the attacking species and the reaction conditions.
Electrophilic Substitution:
The pyrazole nucleus is generally considered an electron-rich aromatic system, making it reactive towards electrophiles. In 1-substituted pyrazoles, electrophilic substitution typically occurs at the C4 position, which possesses the highest electron density. cdnsciencepub.com Although the N-acetonitrile group is electron-withdrawing and the C5-bromo group is deactivating, the C4 position remains the most probable site for electrophilic attack. Reactions such as nitration, halogenation, or Friedel-Crafts acylation are anticipated to yield the corresponding 4-substituted derivatives. cdnsciencepub.com The orientation of substitution can be influenced by the reaction medium; in strongly acidic conditions, protonation of the pyrazole ring can deactivate it towards electrophilic attack. cdnsciencepub.com
Nucleophilic Substitution:
The most prominent site for nucleophilic substitution on the pyrazole ring is the C5 position, owing to the presence of the bromine atom, which acts as a good leaving group. This transformation generally proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. A variety of nucleophiles can displace the bromide, leading to a wide array of functionalized pyrazoles. For instance, reactions with phenols or thiols can introduce new ether or thioether linkages. researchgate.netresearchgate.net
Furthermore, the C5-bromo functionality is highly amenable to transition-metal-catalyzed cross-coupling reactions. researchgate.net Techniques like the Suzuki, Heck, or Sonogashira coupling can be employed to form new carbon-carbon or carbon-heteroatom bonds, significantly expanding the synthetic utility of the compound.
Annulation and Ring-Forming Reactions to Construct Fused Heterocycles with the Pyrazole Scaffold
The inherent functionality of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, where the pyrazole ring is annulated with another ring. nih.gov These reactions often leverage the reactivity of the N-acetonitrile substituent in concert with the pyrazole ring nitrogens.
A common strategy involves the cyclocondensation of the active methylene (B1212753) group of the acetonitrile (B52724) moiety with suitable reagents. The nitrile group itself can participate in ring-forming reactions. For example, treatment with hydrazine (B178648) or its derivatives can lead to the formation of fused pyrazolo[1,5-a]pyrimidine (B1248293) or pyrazolo[1,5-c] rsc.orgnih.govscience.govtriazine systems. The specific pathway and resulting fused structure depend on the nature of the cyclizing agent and the reaction conditions.
Another approach involves initial functionalization of the pyrazole ring, followed by an intramolecular cyclization. For instance, an electrophilic substitution at the C4 position could introduce a group that can subsequently react with the N-acetonitrile side chain to close a new ring. The construction of fused systems like pyrazolo[1,5-a]pyrimidines is a well-established method for creating novel scaffolds with potential biological activity. arkat-usa.org
Chemo- and Regioselectivity in Reactions of the Compound
The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve the desired chemo- and regioselectivity. The main reactive centers are the C4-H for electrophilic substitution, the C5-Br for nucleophilic substitution, and the N-acetonitrile group (α-protons and the nitrile function).
Chemoselectivity: The choice of reagents and catalysts is crucial for directing a reaction to a specific site.
Electrophilic Attack: Strong electrophiles in non-coordinating solvents will preferentially react at the C4 position of the pyrazole ring. cdnsciencepub.com
Nucleophilic Attack: Palladium-catalyzed conditions with boronic acids (Suzuki coupling) will selectively target the C5-Br bond. researchgate.net Simple SNAr reactions with strong nucleophiles also target this position. rsc.org
Side-Chain Reactivity: Strong basic conditions could lead to deprotonation of the α-carbon of the acetonitrile group, creating a nucleophile for subsequent reactions. Hydrolysis of the nitrile to a carboxylic acid can be achieved under harsh acidic or basic conditions.
Regioselectivity:
On the Ring: As established, electrophilic attack is highly regioselective for the C4 position. Nucleophilic attack is directed exclusively to the C5 position, leading to substitution of the bromine atom. rsc.org
With External Reagents: The regioselectivity of reactions involving external bifunctional reagents can be complex. For example, in reactions with substituted enones, pyrazoles can act as nucleophiles. The reaction of pyrazoles with 5-bromo enaminones results in selective N-alkylation via nucleophilic substitution of the bromine. rsc.orgresearchgate.net In contrast, reaction with 5-bromo enones leads to an unexpected 1,4-conjugated addition at the β-carbon of the enone, demonstrating a complete switch in chemoselectivity based on a subtle change in the reactant. rsc.org This highlights the nuanced reactivity and the importance of substrate control in achieving desired outcomes.
Advanced Spectroscopic and Computational Characterization of 2 5 Bromo 1 Pyrazolyl Acetonitrile
Structural Elucidation via Advanced Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment
A detailed analysis of the ¹H and ¹³C NMR spectra is crucial for the definitive structural assignment of organic molecules. For 2-(5-Bromo-1-pyrazolyl)acetonitrile, one would expect to observe specific signals corresponding to the protons and carbons of the pyrazole (B372694) ring and the acetonitrile (B52724) moiety. However, no published experimental NMR data, including chemical shifts (δ) and coupling constants (J), could be retrieved for this specific compound. While general chemical shift ranges for pyrazole and acetonitrile derivatives are known, the specific electronic environment created by the bromo and cyanomethyl substituents would lead to unique spectral features that remain uncharacterized in publicly accessible literature.
Infrared (IR) and High-Resolution Mass Spectrometry (MS) for Functional Group and Molecular Weight Determination
Infrared (IR) spectroscopy would be instrumental in identifying the characteristic functional groups present in this compound. Key vibrational frequencies would be expected for the nitrile (C≡N) stretching, C-H stretching and bending of the pyrazole ring, and C-Br stretching. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition. Despite the utility of these techniques, no specific experimental IR spectra or HRMS data for this compound have been reported in the searched scientific literature.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This analysis would provide precise bond lengths, bond angles, and torsion angles, as well as insights into the intermolecular interactions, such as halogen bonding, that govern the crystal packing. A search of crystallographic databases did not yield any entries for this compound, indicating that its crystal structure has not been determined or is not publicly available. While studies on other brominated pyrazole derivatives exist, this specific structural information is absent. researchgate.net
Computational Chemistry and Theoretical Investigations of Molecular Properties
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution, Natural Bond Orbital (NBO) Analysis)
Analysis of the electronic structure, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), charge distribution, and Natural Bond Orbital (NBO) analysis, would offer valuable insights into the reactivity and stability of this compound. These computational analyses are crucial for understanding the electronic properties of the molecule. As with other computational data, no specific studies detailing the electronic structure of this compound could be located.
Reaction Mechanism Elucidation through Computational Modeling of Transition States and Energy Barriers
The synthesis of this compound, typically achieved via the N-alkylation of 5-bromopyrazole with bromoacetonitrile, presents a case of regioselectivity. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool to unravel the mechanistic details of such reactions. By calculating the energies of reactants, transition states, and products, a comprehensive reaction energy profile can be constructed, allowing for the determination of activation energies and the prediction of the most favorable reaction pathway.
For the alkylation of a pyrazole ring, two primary competing pathways exist: alkylation at the N1 or N2 position. wuxiapptec.com DFT calculations are employed to model the transition state structures for both possibilities. These calculations often reveal subtle interactions, such as hydrogen bonding between the reactants, that can significantly influence the energy barriers. wuxiapptec.com For instance, in the alkylation of pyrazole with chloroacetamide, a hydrogen bond between the chloroacetamide NH and the pyrazole N2 atom was observed in the transition state, leading to a lower activation energy for N2 alkylation. wuxiapptec.com
In the case of this compound synthesis, similar computational approaches can be applied. The transition state for the desired N1-alkylation would be modeled, as well as the competing N2-alkylation. The calculated energy barriers would then provide a quantitative measure of the regioselectivity. A lower energy barrier for N1-alkylation would be consistent with the formation of this compound as the major product.
Table 1: Calculated Energy Barriers for the Alkylation of 5-Bromopyrazole with Bromoacetonitrile
| Pathway | Transition State Stabilizing Interactions | Calculated Activation Energy (kcal/mol) |
| N1-Alkylation | Favorable electrostatic interactions | 16.5 |
| N2-Alkylation | Steric hindrance from the bromine atom | 19.8 |
Note: The data in this table is hypothetical and serves as a representative example of what computational studies would yield. The values are based on trends observed in similar pyrazole alkylation reactions.
Molecular Dynamics Simulations for Understanding Solvent Effects and Conformational Dynamics
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in a solvent environment. eurasianjournals.com These simulations model the atomic motions of the solute and solvent molecules over time, providing insights into conformational preferences and the influence of the solvent on the molecule's structure and flexibility. researchgate.net
For this compound, MD simulations can explore the rotational freedom around the single bond connecting the pyrazole ring and the acetonitrile group. This allows for the identification of the most stable conformers and the energy barriers between them. lookchem.com The solvent, typically modeled explicitly, plays a crucial role in stabilizing different conformations through solute-solvent interactions. nih.gov
The simulations can track key dihedral angles and intermolecular distances to characterize the conformational landscape. The root mean square deviation (RMSD) of the molecule's backbone atoms over the simulation time indicates the stability of its conformation, while the root mean square fluctuation (RMSF) of individual atoms highlights regions of higher flexibility. researchgate.net
Table 2: Conformational Analysis of this compound from Molecular Dynamics Simulations
| Dihedral Angle (C4-C5-N1-Cα) | Population (%) | Average Solvation Energy (kcal/mol) |
| 60° (gauche) | 65 | -12.3 |
| 180° (anti) | 35 | -10.8 |
Note: This table presents hypothetical data representative of results from MD simulations. The values are based on general principles of conformational analysis of substituted heterocyclic compounds.
Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption, NMR Chemical Shifts)
Computational quantum chemistry methods, such as DFT and Time-Dependent DFT (TD-DFT), are invaluable for predicting the spectroscopic properties of molecules like this compound. These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's electronic structure. researchgate.net
UV-Vis Absorption: TD-DFT calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. nih.gov The calculation provides the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which is related to the intensity of the absorption. For this compound, the predicted UV-Vis spectrum would likely show absorptions arising from π → π* transitions within the pyrazole ring. nih.gov
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). researchgate.net These predicted shifts are highly sensitive to the molecular geometry and electronic environment, making them a good benchmark for the accuracy of the computational model.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
| UV-Vis λmax (in ethanol) | 275 nm |
| ¹H NMR Chemical Shift (δ, ppm) - H3 | 7.65 |
| ¹H NMR Chemical Shift (δ, ppm) - H4 | 6.40 |
| ¹H NMR Chemical Shift (δ, ppm) - CH₂ | 5.10 |
| ¹³C NMR Chemical Shift (δ, ppm) - C3 | 142.1 |
| ¹³C NMR Chemical Shift (δ, ppm) - C4 | 108.5 |
| ¹³C NMR Chemical Shift (δ, ppm) - C5 | 115.8 |
| ¹³C NMR Chemical Shift (δ, ppm) - CH₂ | 45.2 |
| ¹³C NMR Chemical Shift (δ, ppm) - CN | 117.3 |
Note: The data presented in this table is hypothetical and intended to be representative of values obtained from DFT and TD-DFT calculations for similar compounds. Actual experimental values may vary.
Strategic Utility of 2 5 Bromo 1 Pyrazolyl Acetonitrile As a Building Block in Complex Chemical Architectures
Precursor in the Synthesis of Diverse Heterocyclic Frameworks
The bifunctional nature of 2-(5-bromo-1-pyrazolyl)acetonitrile, with its electrophilic and nucleophilic centers, makes it an ideal starting material for the construction of various fused and substituted heterocyclic systems.
Pyrazole-Fused Systems (e.g., pyrazolopyrimidines, pyrazolopyrazoles, pyrazolothiazoles, imidazopyridazines)
The pyrazole (B372694) moiety of this compound is a key component in the synthesis of a variety of fused heterocyclic systems. For instance, aminopyrazoles, which can be derived from pyrazole precursors, are instrumental in constructing pyrazolo[1,5-a]pyrimidines through condensation reactions with β-diketones, enaminones, or other suitable acyclic reactants. nih.gov The synthesis of these fused systems is often efficient, leading to high yields and purity. nih.gov Similarly, the pyrazole core is integral to the formation of pyrazolothiazoles. researchgate.netnih.gov Different synthetic strategies for pyrazolothiazoles exist, including the reaction of aminopyrazoles with various reagents to form pyrazolo[5,1-b]thiazoles and pyrazolo[3,4-d]thiazoles. researchgate.net These fused systems are of significant interest due to their potential as pharmacologically active compounds. researchgate.netnih.gov
The versatility of aminopyrazoles extends to the synthesis of other fused systems like pyrazolopyridines and pyrazolotriazines, highlighting the broad applicability of pyrazole derivatives in creating diverse heterocyclic scaffolds. nih.govfrontiersin.org The development of one-pot multicomponent reactions has further streamlined the synthesis of complex molecules like pyrazolo-thiazole substituted pyridines. nih.gov
Table 1: Examples of Pyrazole-Fused Systems Synthesized from Pyrazole Precursors
| Fused System | Precursor Type | Key Reaction |
| Pyrazolo[1,5-a]pyrimidines | Aminopyrazoles | Condensation with β-diketones or enaminones nih.gov |
| Pyrazolothiazoles | Aminopyrazoles/Thioamides | Cyclization/Condensation reactions researchgate.netnih.govnih.gov |
| Pyrazolopyridines | Aminopyrazoles | Multicomponent reactions nih.govfrontiersin.org |
| Pyrazolotriazines | Aminopyrazoles | Condensation with bielectrophilic moieties nih.gov |
Acetonitrile-Derived Heterocycles (e.g., oxazoles, tetrazoles)
The acetonitrile (B52724) group of this compound is a reactive functional group that can participate in various cyclization reactions to form different five-membered heterocycles. For example, the nitrile functionality is a key precursor for the synthesis of tetrazoles. organic-chemistry.orgorganic-chemistry.org The [2+3] cycloaddition reaction of nitriles with azides is a common method for forming the tetrazole ring. organic-chemistry.orgorganic-chemistry.org Various catalytic systems have been developed to facilitate this transformation under mild conditions. organic-chemistry.orgorganic-chemistry.org
Furthermore, the acetonitrile moiety can be utilized in the construction of oxazole (B20620) rings. beilstein-journals.orgresearchgate.net Synthetic routes to oxazoles can involve the reaction of the nitrile with appropriate reagents to build the oxazole core. beilstein-journals.orgresearchgate.net The ability to form these diverse heterocyclic systems from the acetonitrile group underscores the synthetic utility of this compound.
Table 2: Acetonitrile-Derived Heterocycles
| Heterocycle | Synthetic Approach |
| Tetrazoles | [2+3] Cycloaddition of the nitrile group with an azide (B81097) source organic-chemistry.orgorganic-chemistry.orgnih.gov |
| Oxazoles | Cyclization reactions involving the nitrile functionality beilstein-journals.orgresearchgate.net |
Role in Medicinal Chemistry Lead Optimization and Design
The structural features of this compound make it a valuable scaffold in medicinal chemistry for the design and optimization of lead compounds.
Rational Design of Pharmacophore Scaffolds and Bioisosteric Replacements
The pyrazole ring is a well-established pharmacophore in numerous biologically active compounds. biointerfaceresearch.com The bromo-substituted pyrazole core of this compound can be incorporated into molecules to modulate their pharmacological properties. The bromine atom can serve as a handle for further functionalization or can be involved in halogen bonding interactions with biological targets.
Moreover, the pyrazole ring and its derivatives are often used as bioisosteric replacements for other chemical groups in drug design. nih.govnih.gov Bioisosteric replacement is a strategy used to modify a lead compound to improve its potency, selectivity, or pharmacokinetic properties while maintaining its primary biological activity. nih.gov The pyrazole nucleus, for instance, can be used to replace other aromatic or heteroaromatic rings to fine-tune the electronic and steric properties of a molecule.
Structure-Activity Relationship (SAR) Studies for Novel Chemical Entities and Targeted Interactions
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govmdpi.comnih.gov The ability to readily modify both the pyrazole ring and the acetonitrile group of this compound allows for the systematic exploration of the chemical space around this scaffold.
By synthesizing a series of analogues with variations at different positions, researchers can identify key structural features required for a desired biological effect. nih.govnih.gov For example, SAR studies on pyrazole-containing compounds have been instrumental in the development of inhibitors for various enzymes and receptors. nih.govnih.gov The insights gained from these studies guide the design of more potent and selective drug candidates. nih.govnih.gov
Computational Approaches in Ligand Design and Target Interaction Prediction
Computational methods, such as molecular docking, are increasingly used in conjunction with experimental techniques to accelerate the drug discovery process. biointerfaceresearch.com These methods can predict how a ligand, such as a derivative of this compound, might bind to a biological target. biointerfaceresearch.com
By creating a virtual model of the target's binding site, researchers can screen libraries of compounds and prioritize those with the highest predicted binding affinity for synthesis and experimental testing. biointerfaceresearch.comresearchgate.net Computational studies can also provide insights into the key interactions between a ligand and its target, helping to explain the observed SAR and guide the rational design of new and improved molecules. biointerfaceresearch.com
Applications in Agrochemical Research and Materials Science
The pyrazole scaffold is a well-established pharmacophore in the design of modern agrochemicals, attributed to its favorable metabolic stability and diverse biological activities. While direct and extensive research on the specific applications of this compound in agrochemical and materials science is not widely documented in publicly available literature, its structural motifs—a brominated pyrazole ring and a reactive acetonitrile group—suggest its significant potential as a versatile building block for the synthesis of novel active ingredients. The strategic utility of this compound can be inferred from the extensive research and commercial success of other pyrazole-containing molecules in these fields.
Agrochemical Research
The functional groups present in this compound make it an attractive starting material for creating libraries of compounds to be screened for herbicidal and insecticidal properties. The bromo-substituent can be a site for cross-coupling reactions to introduce further molecular diversity, while the acetonitrile group can be hydrolyzed, reduced, or cyclized to generate a range of functional derivatives.
Herbicidal Applications:
Numerous pyrazole derivatives have been developed as potent herbicides. These compounds often act by inhibiting crucial plant enzymes. For instance, a significant class of pyrazole herbicides targets the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is essential for pigment biosynthesis in plants. Inhibition of this enzyme leads to bleaching symptoms and eventual plant death.
Research into pyrazole amide derivatives has demonstrated their potential as effective herbicides. In one study, a series of pyrazole amide compounds were synthesized and evaluated for their herbicidal activity against various weeds. The results, as summarized in the table below, highlight the growth inhibition activity of these compounds.
Table 1: Herbicidal Activity of Pyrazole Amide Derivatives
| Compound | Target Weed | Concentration (mg/L) | Root Inhibition (%) | Stem Inhibition (%) |
|---|---|---|---|---|
| 5e | Brassica campestris | 200 | 82 | 57 |
| 5g | Brassica campestris | 200 | 83 | - |
| 5g | Amaranthus retroflexus | 200 | 56 | - |
| 5g | Digitaria sanguinalis | 200 | 60 | - |
Data sourced from studies on pyrazole amide derivatives, illustrating the potential herbicidal activity of compounds derived from pyrazole structures. cabidigitallibrary.org
Furthermore, the modification of existing herbicidal structures, such as picolinic acids, with pyrazole rings has led to the discovery of new synthetic auxin herbicides with enhanced activity. For example, certain 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives have shown superior pre- and post-emergence herbicidal effects compared to commercial standards like picloram. mdpi.com
Insecticidal Applications:
The pyrazole core is also a key feature in several commercially successful insecticides. These compounds often function as neurotoxins, targeting the nervous systems of insects. The introduction of a halopyrazole group into natural product scaffolds, such as matrine (B1676216), has been shown to significantly enhance their insecticidal efficacy.
A study on halopyrazole derivatives of matrine demonstrated a remarkable increase in mortality against several major agricultural pests. These findings underscore the value of the halogenated pyrazole moiety, a key feature of this compound, in developing new insecticidal agents.
Table 2: Insecticidal Activity of Halopyrazole-Matrine Derivatives
| Derivative | Target Pest | Corrected Mortality Rate (%) |
|---|---|---|
| Halopyrazole-Matrine | Plutella xylostella | 100 |
| Halopyrazole-Matrine | Mythimna separata | 100 |
| Halopyrazole-Matrine | Spodoptera frugiperda | 100 |
Data illustrates the significant enhancement of insecticidal activity upon introduction of a halopyrazole group to matrine. mdpi.com
The broad-spectrum insecticidal activity of pyrazole amides containing hydrazone substructures has also been reported, showing notable control of various insect species. nih.gov This further supports the potential of this compound as a precursor for a new generation of insecticides.
Materials Science
The application of pyrazole derivatives in materials science is an emerging area of research. nih.gov The unique electronic properties and coordination capabilities of the pyrazole ring make it a candidate for the development of functional materials. While specific research on this compound in this domain is limited, the general characteristics of pyrazoles suggest several potential applications:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring can act as ligands, coordinating with metal ions to form extended network structures. These materials can have applications in gas storage, catalysis, and sensing. The bromo-substituent on the pyrazole ring could also influence the electronic properties and reactivity of such materials.
Energetic Materials: Nitrated pyrazole derivatives have been investigated for their potential as energetic materials due to their high heat of formation and thermal stability. nih.gov While this compound is not a nitrated compound, its pyrazole core is a relevant structural feature.
Organic Electronics: The aromatic and electron-rich nature of the pyrazole ring suggests potential for its incorporation into organic semiconductors, dyes, and other components of electronic devices.
Mechanistic Insights and Theoretical Frameworks Governing the Chemistry of 2 5 Bromo 1 Pyrazolyl Acetonitrile
Exploration of Reaction Pathways and Transition States
The reactivity of 2-(5-Bromo-1-pyrazolyl)acetonitrile is primarily dictated by its two key functional components: the bromo-substituted pyrazole (B372694) ring and the N-linked acetonitrile (B52724) group. Reaction pathways can be explored for transformations at either of these sites. The most prominent reaction pathway involves the C-Br bond at the 5-position of the pyrazole ring, which is a prime site for transition metal-catalyzed cross-coupling reactions.
A chemical reaction proceeds from reactants to products via a high-energy configuration known as the transition state, which represents a first-order saddle point on the potential energy surface. ucsb.edu The structure and energy of these transient species are not directly observable but can be located and characterized using computational chemistry methods like Density Functional Theory (DFT). scholaris.caugr.es A key feature of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. ucsb.eduscholaris.ca
For reactions involving this compound, such as a nucleophilic substitution or a cross-coupling reaction, theoretical studies on related heterocyclic systems can provide insight. For instance, DFT studies on the reactivity of pyrazaboles with nucleophiles have analyzed the favorability of SN2 versus SN1 mechanisms. scholaris.caresearchgate.netcdnsciencepub.com Similarly, cycloaddition reactions involving pyrazole analogs have been mechanistically detailed through computational analysis, identifying the structures of intermediates and transition states. nih.gov These studies form a basis for predicting how this compound might behave, with its specific electronic and steric properties influencing the energy barriers of potential reaction pathways.
Table 1: Plausible Reaction Pathways for this compound
| Reaction Type | Reactive Site | General Pathway Description |
| Suzuki-Miyaura Coupling | C5-Br | Oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with a boronic acid/ester and reductive elimination. |
| Heck Coupling | C5-Br | Oxidative addition to Pd(0), migratory insertion of an alkene, followed by β-hydride elimination. |
| Buchwald-Hartwig Amination | C5-Br | Pd-catalyzed formation of a C-N bond between the pyrazole ring and an amine. |
| Nucleophilic Substitution | Acetonitrile (α-carbon) | Deprotonation of the α-carbon followed by reaction with an electrophile. |
| Cycloaddition | Pyrazole Ring | [3+2] cycloaddition reactions, although the aromaticity of the pyrazole ring makes this less favorable than for non-aromatic analogs. nih.gov |
Electronic and Steric Effects on Compound Reactivity and Selectivity
The reactivity and selectivity of this compound are governed by a combination of electronic and steric factors imparted by its substituents. researchgate.netrsc.org
Electronic Effects: The pyrazole ring is an electron-rich aromatic system. However, its reactivity is significantly modulated by its substituents.
Bromine (C5): The bromine atom exerts a strong -I (negative inductive) effect, withdrawing electron density from the ring and making the attached carbon (C5) electrophilic. This effect deactivates the ring towards electrophilic aromatic substitution but activates the C-Br bond for reactions like oxidative addition in catalytic cycles.
N1-Acetonitrile Group (-CH₂CN): The acetonitrile group is also electron-withdrawing. The nitrogen atom of the nitrile group pulls electron density from the methylene (B1212753) group, which in turn withdraws density from the N1 position of the pyrazole ring. This further deactivates the ring system towards electrophilic attack.
Pyrazole Nitrogens: The pyridine-like nitrogen (N2) is a site of basicity and can be protonated or coordinate to Lewis acids. The pyrrole-like nitrogen (N1) is part of the aromatic system, and its lone pair contributes to the π-cloud.
Collectively, the two electron-withdrawing groups (EWG) make the pyrazole ring relatively electron-poor, which influences its participation in reactions like inverse-electron-demand Diels-Alder (IEDDA) cycloadditions. psu.edunih.gov
Steric Effects: Steric hindrance plays a crucial role in determining the regioselectivity of reactions.
The bromine atom at the C5 position and the acetonitrile group at the N1 position create steric bulk around the N1-C5 edge of the molecule. This can hinder the approach of bulky reagents to these positions or the adjacent C4 position.
In cross-coupling reactions at C5, the size of the incoming nucleophile and the catalyst's ligands must be considered, as steric clash can reduce reaction efficiency. chemrxiv.orgrsc.org It is well-established in pyrazole synthesis that steric and electronic factors together dictate the final product distribution, particularly in cases where multiple regioisomers can form. researchgate.net
Table 2: Summary of Substituent Effects on Reactivity
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |
| Bromine | C5 | Strong -I (electron-withdrawing) | Moderate | Activates C5 for cross-coupling; deactivates ring for electrophilic substitution. |
| Acetonitrile | N1 | -I (electron-withdrawing) | Moderate | Deactivates the entire ring system; acidifies α-protons on the methylene group. |
Solvation Effects in Reaction Kinetics and Thermodynamics
The solvent environment can profoundly influence the rate, yield, and even the mechanism of a chemical reaction involving this compound. Solvation effects are critical in stabilizing or destabilizing reactants, intermediates, and transition states.
Reaction Kinetics: For reactions that proceed through charged intermediates or polar transition states, polar solvents are generally preferred as they can stabilize these species, lowering the activation energy and accelerating the reaction rate. For example, in SN1-type pathways, polar protic solvents can solvate both the leaving group anion and the carbocation intermediate. In SN2 reactions, polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often effective as they solvate the cation but not the nucleophile, enhancing its reactivity. nih.gov
Reaction Thermodynamics: The choice of solvent can shift the equilibrium position of a reaction. Studies on the synthesis of pyrazole derivatives have shown that changing from protic solvents like ethanol (B145695) to aprotic dipolar solvents can improve yields. nih.gov Conversely, some modern green chemistry protocols for synthesizing pyrazole-containing heterocycles utilize water as a solvent, often in conjunction with a catalyst that functions in aqueous media. rsc.org
Computational Modeling: The influence of the solvent can be modeled computationally using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation. asrjetsjournal.org Such studies on related compounds show that calculated gas-phase reactivity can differ significantly from that in solution, highlighting the critical role of solvent-solute interactions. acs.org
Table 3: Hypothetical Influence of Solvent Type on Reactions of this compound
| Solvent Type | Example(s) | Potential Effect on Suzuki Coupling at C5-Br | Potential Effect on α-Deprotonation of -CH₂CN |
| Polar Aprotic | DMF, Acetonitrile | Generally favorable; solubilizes reagents and stabilizes polar intermediates in the catalytic cycle. | Favorable; solvates the counter-ion of the base without strongly solvating the base itself. |
| Polar Protic | Ethanol, Water | Can be effective, especially with water-soluble ligands/bases, but may lead to side reactions like hydrolysis. researchgate.net | Less favorable; can protonate the strong base required for deprotonation. |
| Nonpolar | Toluene, Hexane | Generally less effective due to poor solubility of polar reagents and catalytic intermediates. | Unfavorable; the required strong, charged base would have poor solubility. |
| Solvent-Free | N/A | Can be achieved with certain catalysts (e.g., tungstate (B81510) sulfuric acid) under heating, offering a green alternative. researchgate.net | Possible with specific solid-phase bases. |
Development of Novel Catalytic Cycles and Methodologies
The C5-Br bond in this compound is an ideal handle for introducing molecular complexity through transition-metal catalysis. The development of novel catalytic cycles is central to the efficient functionalization of such bromo-heterocycles. edubirdie.com
Palladium-Catalyzed Cross-Coupling: The most significant catalytic methodologies applicable to this compound are palladium-catalyzed cross-coupling reactions. A generalized catalytic cycle for a Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction, serves as an excellent model. researchgate.net
Oxidative Addition: The cycle begins with the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) complex, forming a Pd(II) intermediate. The electron-deficient nature of the pyrazole ring can facilitate this step.
Transmetalation: The organoboron reagent (e.g., a boronic acid, R-B(OH)₂) reacts with the Pd(II) complex in the presence of a base. The organic group 'R' is transferred from boron to palladium, displacing the bromide ligand.
Reductive Elimination: The two organic groups on the palladium center (the pyrazolyl and 'R') couple and are eliminated from the metal, forming the new C-C bond. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.
Other Catalytic Approaches: Beyond traditional cross-coupling, other catalytic methods are relevant.
Nanocatalysis: Recent research into the synthesis of pyrazole derivatives has employed various nanocatalysts (e.g., CuFe₂O₄, Fe₃O₄@SiO₂) in multicomponent reactions, often under green conditions like aqueous media or ultrasonic irradiation. rsc.org These methods offer high efficiency, short reaction times, and easy catalyst recycling.
Biocatalysis: Enzymes are increasingly used for stereoselective C-C bond formation. While direct application to this specific substrate is not documented, the principles of biocatalysis offer future possibilities for selective transformations. researchgate.net
Photoredox Catalysis: Light-mediated catalysis could provide alternative pathways for activating the C-Br bond or engaging the acetonitrile moiety in radical-based transformations under mild conditions.
Table 4: Key Catalytic Methodologies Applicable to this compound
| Methodology | Catalyst Type | Bond Formed | Key Features |
| Suzuki-Miyaura | Pd(0) / Ligand | C-C (Aryl) | Wide functional group tolerance; readily available boronic acid reagents. researchgate.net |
| Heck | Pd(0) / Ligand | C-C (Alkenyl) | Forms C-C bonds with alkenes. |
| Sonogashira | Pd(0) / Cu(I) | C-C (Alkynyl) | Couples with terminal alkynes. |
| Buchwald-Hartwig | Pd(0) / Ligand | C-N, C-O | Forms bonds with amines or alcohols. |
| Multicomponent Reactions | Nanoparticles, Lewis/Brønsted Acids | Multiple | One-pot synthesis of complex molecules from simple precursors. rsc.org |
Future Research Directions and Translational Perspectives for 2 5 Bromo 1 Pyrazolyl Acetonitrile
Development of More Sustainable and Atom-Economical Synthetic Routes
The traditional synthesis of pyrazole (B372694) derivatives often involves multi-step procedures with harsh reagents and organic solvents, leading to significant chemical waste. researchgate.net The future of synthesizing 2-(5-Bromo-1-pyrazolyl)acetonitrile and its analogs lies in the adoption of green chemistry principles to enhance sustainability and atom economy. nih.govfrontiersin.org
Research should focus on developing one-pot, multicomponent reactions (MCRs) which are inherently efficient by combining three or more starting materials in a single step, thus minimizing waste and saving time and energy. researchgate.netmdpi.com For instance, a four-component reaction involving a hydrazine (B178648) source, a β-keto nitrile, a bromine source, and a suitable coupling partner could potentially construct the core structure in a single, efficient operation. mdpi.comijsrst.com
The exploration of alternative energy sources such as microwave irradiation and ultrasonic-assisted synthesis has already shown promise for other pyrazole derivatives, often leading to shorter reaction times and higher yields. nih.gov Applying these techniques to the synthesis of this compound could offer significant advantages over conventional heating methods. nih.gov
Table 1: Comparison of Synthetic Methodologies for Pyrazole Synthesis
| Methodology | Traditional Synthesis | Green Chemistry Approach |
|---|---|---|
| Solvents | Often requires toxic, volatile organic solvents. | Utilizes water, PEG, or ionic liquids; solvent-free conditions. frontiersin.orgijsrst.comrsc.org |
| Energy Input | Relies on conventional heating, often for extended periods. | Employs microwave or ultrasound irradiation for rapid reactions. nih.gov |
| Reaction Steps | Typically multi-step, involving isolation of intermediates. | Favors one-pot, multicomponent reactions (MCRs). mdpi.com |
| Atom Economy | Often low, with significant byproduct formation. | High, as most atoms from reactants are incorporated into the final product. organic-chemistry.org |
| Catalysts | May use stoichiometric, non-recyclable reagents. | Employs recyclable heterogeneous or biocatalysts. researchgate.netnih.gov |
Exploration of Novel Reactivity Patterns and Derivatization Strategies for Unprecedented Molecular Complexity
The structure of this compound offers multiple reaction sites for derivatization, enabling the creation of diverse molecular architectures. The bromine atom at the C5 position is a key functional handle for post-synthesis modification. Future research should extensively explore its participation in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, to introduce aryl, alkynyl, and amino substituents, respectively. This would provide access to a wide range of novel, highly functionalized pyrazole derivatives.
The acetonitrile (B52724) moiety is another versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring. Each of these transformations opens up new avenues for creating derivatives with different physicochemical properties and potential biological activities. For example, the resulting carboxylic acids could be coupled with various amines to form amides, while the primary amines could be used to build larger, more complex structures.
Furthermore, the pyrazole ring itself can undergo various reactions. While electrophilic substitution is challenging due to the electron-withdrawing nature of the ring nitrogens, the exploration of metal-catalyzed C-H activation could provide a direct route to functionalize the C3 and C4 positions. Additionally, the N1-acetonitrile group could potentially be cleaved and replaced with other substituents, further expanding the accessible chemical space. acs.org Investigating 1,3-dipolar cycloaddition reactions using the pyrazole ring as the dipole could also lead to novel fused heterocyclic systems. nih.gov
Advanced Computational Modeling for Predictive Chemistry, Reactivity, and Materials Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and reactivity. sciensage.infoacs.org For this compound, DFT calculations can provide deep insights into its electronic structure, guiding synthetic efforts and the design of new functional molecules.
Future computational studies should focus on mapping the molecular electrostatic potential (MEP) to identify the most likely sites for electrophilic and nucleophilic attack. This can help predict the regioselectivity of various reactions and explain observed reactivity patterns. researchgate.net Calculation of frontier molecular orbital (HOMO-LUMO) energies and the corresponding energy gap can be used to assess the molecule's kinetic stability and predict its behavior in charge-transfer processes, which is crucial for designing materials for electronic applications. nih.gov
Moreover, computational models can be employed to predict the properties of virtual libraries of derivatives before their synthesis. By systematically modifying the substituents on the pyrazole ring and calculating key descriptors related to biological activity or material performance, researchers can prioritize the most promising candidates for synthesis. This in silico screening approach can significantly accelerate the discovery process and reduce the experimental workload. For instance, docking simulations could predict the binding affinity of novel derivatives to specific protein targets, guiding the development of new potential therapeutic agents. nih.gov
| Fukui Functions | Identifies the local reactivity of specific atomic sites. sciensage.info |
Interdisciplinary Applications in Early-Stage Chemical Biology and Functional Materials Science
The unique combination of functional groups in this compound makes it an attractive starting point for developing probes and tools for chemical biology. The pyrazole scaffold is a well-known "privileged structure" found in many biologically active compounds. mdpi.commiddlebury.edu The bromine atom allows for the straightforward attachment of reporter groups, such as fluorophores or biotin (B1667282) tags, via cross-coupling reactions. This would enable the synthesis of molecular probes to study biological processes or to identify the protein targets of pyrazole-based bioactive compounds. The acetonitrile group can also be modified to introduce photo-cross-linking moieties for target identification studies.
In the realm of materials science, pyrazole derivatives are being explored for their potential in creating functional materials. rsc.org The nitrogen atoms in the pyrazole ring are excellent ligands for coordinating with metal ions. mdpi.com Therefore, this compound and its derivatives could serve as building blocks for novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or photoluminescent properties. The extended π-systems that can be introduced via cross-coupling reactions at the bromine position also suggest potential applications in organic electronics, such as in the development of new organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Future research should aim to synthesize and characterize a variety of derivatives and evaluate their properties in these interdisciplinary contexts. This includes screening for novel biological activities, such as enzyme inhibition or antimicrobial effects, and investigating their performance as components in advanced functional materials. nih.govnih.gov
Q & A
(Basic) How can researchers optimize the synthesis of 2-(5-Bromo-1-pyrazolyl)acetonitrile?
Methodological Answer:
Optimization involves selecting solvents, catalysts, and reaction conditions. For example, acetonitrile is a preferred solvent due to its polarity and inertness in SN2 reactions. Catalysts like cesium carbonate (Cs₂CO₃) enhance alkylation efficiency by deprotonating intermediates, as seen in bromo-acetonitrile derivatization (76% yield under Cs₂CO₃ catalysis) . Temperature control (room temperature to 80°C) and stoichiometric ratios (e.g., 1:1.1 substrate-to-reagent) are critical. Purification via column chromatography or recrystallization in acetonitrile/water mixtures improves purity .
(Basic) What spectroscopic and crystallographic methods confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., pyrazole ring protons at δ 7.8–8.0 ppm, nitrile group at δ ~3.5 ppm) and carbon backbone .
- X-ray Crystallography: SHELX software refines crystal structures, resolving bond angles and Br atom positioning. SHELXL is preferred for small-molecule refinement due to high precision .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected for C₆H₅BrN₄ at 212.98 g/mol) .
(Advanced) How should researchers resolve contradictions in reported spectral data for brominated pyrazole derivatives?
Methodological Answer:
Contradictions arise from solvent effects, tautomerism, or impurities. Mitigation strategies:
- Cross-Validation: Combine NMR, HRMS, and X-ray data. For example, HRMS in CDCl3 confirmed a 237.0756 [M+H]+ peak for a related bromo-acetonitrile compound, aligning with crystallographic data .
- Computational Modeling: Density Functional Theory (DFT) predicts NMR chemical shifts, identifying discrepancies caused by solvent polarity or tautomeric forms .
(Advanced) How to design stability studies for this compound under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design: Use a factorial approach (e.g., face-centered central composite design) to test pH (4–9), temperature (25–60°C), and solvent systems (acetonitrile/water). Monitor degradation via HPLC with ethanol/acetonitrile mobile phases (optimized using column temperature and flow rate) .
- Kinetic Analysis: Track nitrile group hydrolysis using UV detection at 220 nm. For example, acetonitrile-based buffers at pH 6.5 (adjusted with acetic acid) minimize decomposition .
(Basic) What purification techniques are effective for isolating this compound?
Methodological Answer:
- Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) eluent separates brominated byproducts.
- Recrystallization: Use acetonitrile/water (4:1) to exploit solubility differences. Post-synthesis filtration with acetonitrile removes cesium salts, as demonstrated in bromo-benzyloxy picolinaldehyde purification (76% yield) .
(Advanced) How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations: Model transition states for Suzuki-Miyaura coupling. Bromine’s electronegativity directs regioselectivity; pyrazole ring electron density maps predict coupling sites.
- Reactivity Descriptors: Fukui indices identify nucleophilic/electrophilic regions. For example, the bromine atom acts as an electrophilic center, while the nitrile group stabilizes intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
